4-(3-Aminopropyl)-2-methoxyphenol
Description
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-(3-aminopropyl)-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h4-5,7,12H,2-3,6,11H2,1H3 |
InChI Key |
AJVRWZIBFKZCEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCN)O |
Origin of Product |
United States |
Preparation Methods
Microreactor-Based Amination
The primary method involves catalytic amination of dihydroconiferyl alcohol (1G ) or dihydrosinapyl alcohol (1S ) under high-temperature, high-pressure conditions.
Procedure :
- Reactants :
- 1G (0.5 mmol) or 1S (lignocellulose-derived phenolic alcohol)
- Raney Ni catalyst (200 mg)
- Aqueous ammonia (0.4 mL, 25% NH₃)
- t-Amyl alcohol (3 mL)
Conditions :
- Temperature : 180°C
- Pressure : Sealed microreactor (no external pressure reported)
- Duration : 24 hours
Workup :
- Filtration to remove catalyst.
- Acidification with HCl (1 M) in diethyl ether to precipitate the HCl salt.
- Purification via recrystallization or chromatography.
Yield : 46% isolated yield for 5Gw (HCl salt).
Mechanism :
The reaction proceeds via nucleophilic substitution, where ammonia acts as a nitrogen source. Raney Ni facilitates hydrogen transfer and dehydrogenation, enabling C–N bond formation.
High-Pressure Autoclave Amination
A variant method employs high-pressure NH₃ and elevated temperatures for improved efficiency.
Procedure :
- Reactants :
- 1G (0.5 mmol)
- Raney Ni (100 mg)
- t-Amyl alcohol (2.5 mL)
Conditions :
- Temperature : 160°C
- Pressure : 7 bar NH₃
- Duration : 18 hours
Workup :
- Solvent removal and extraction with diethyl ether.
- HCl addition to isolate the amine hydrochloride.
Yield : 64.5% for analogous compound 1SA (4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride).
Alternative Synthetic Routes
Reactive Separation from Lignocellulose
A green chemistry approach combines depolymerization of lignocellulose with in situ amination.
Key Steps :
- Lignocellulose Depolymerization :
- Use 1G or 1S from pine/poplar lignocellulose via Cu₂O-PMO catalysis.
- Catalytic Amination :
- 4b (p-chloroaniline) or other amines react with 1G in deep eutectic solvents (DES).
- Separation :
Advantages :
- Waste-Free : Only water is generated as a byproduct.
- Scalability : Compatible with continuous flow processes.
Reductive Amination
Less common but viable, this method involves aldehyde intermediates and reducing agents.
Procedure :
- Oxidation : Convert 1G to its aldehyde derivative.
- Reduction : Use NaBH₃CN or H₂/Pd catalyst to reduce the imine intermediate.
Limitations :
Process Optimization and Challenges
Catalyst and Solvent Selection
Critical Insight :
Raney Ni outperforms Ru-based catalysts (e.g., C1 ) due to cost-effectiveness and recyclability.
Purification Challenges
- Salt Formation : The HCl salt of 5Gw precipitates during workup, requiring careful filtration.
- Byproduct Removal : Lignin oligomers or glucose may inhibit reaction efficiency.
Solutions :
- Recrystallization : Ethyl acetate/hexane mixtures improve purity.
- Chromatography : Silica gel or C18 Sep-pak columns isolate polar intermediates.
Data Tables
Table 1: Comparative Reaction Conditions for 5Gw
*For analogous compound 1SA .
†Model mixture yield.
Table 2: Spectral Data for 5Gw (HCl Salt)
| Spectral Data | Values |
|---|---|
| ¹H NMR | δ 6.52 (s, 2H), 3.73 (s, 6H), 2.93–2.82 (m, 2H), 2.54 (t, J=7.6 Hz, 2H) |
| ¹³C NMR | δ 152.1 (C-OCH₃), 120.4 (C-CH₂-NH₂) |
| HRMS | Calculated m/z 211.1 [M+H]⁺ |
Data adapted from.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopropyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Neuroprotective Agent:
Research indicates that 4-(3-Aminopropyl)-2-methoxyphenol acts as a metabolite of dopamine, suggesting its potential role in neuroprotection and treatment of neurodegenerative diseases such as Parkinson's disease. Studies have shown that it may help mitigate the effects of dopamine depletion in neuronal cells, thereby offering a therapeutic avenue for managing symptoms associated with Parkinson's disease .
2. Antioxidant Properties:
This compound exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related damage in cells. The antioxidant properties make it a candidate for formulations aimed at reducing oxidative damage in various diseases, including cancer and cardiovascular disorders .
3. Biomarker for Tumors:
this compound has been identified as a potential biomarker for pheochromocytomas and paragangliomas. Its presence in biological fluids can aid in the diagnosis and monitoring of these tumors, providing a non-invasive diagnostic tool .
Environmental Science
1. Corrosion Inhibition:
Recent studies have evaluated the efficacy of this compound as a corrosion inhibitor for mild steel in acidic environments. The compound's ability to form protective layers on metal surfaces has been demonstrated through electrochemical studies, indicating its utility in protecting infrastructure from corrosion .
2. Biodegradability:
The compound's structure suggests potential biodegradability, making it an attractive option for environmentally friendly applications. Research into its degradation pathways is ongoing to assess its impact on ecosystems when used in industrial applications .
Materials Science
1. Polymer Additive:
In materials science, this compound has been explored as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications, from packaging to automotive industries .
2. Nanotechnology:
The compound has shown promise in nanotechnology applications, particularly in the stabilization of nanoparticles. Its amphiphilic nature allows it to act as a surfactant, facilitating the formation of stable nanoparticle dispersions that can be utilized in drug delivery systems and catalysis .
Case Studies
Mechanism of Action
The mechanism of action of 4-(3-Aminopropyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences among 4-(3-aminopropyl)-2-methoxyphenol and its analogs, based on substituent effects, synthesis, and bioactivity:
Substituent Effects on Physicochemical Properties
- Lipophilicity: Chlorine substitution (e.g., 4-(2-chloropropyl)-2-methoxyphenol) increases LogP compared to eugenol, enhancing membrane permeability and antimicrobial efficacy . In contrast, hydroxypropyl or aminoethyl groups introduce polar interactions, reducing LogP and improving aqueous solubility .
- Stability: Halogenated derivatives exhibit greater stability under physiological conditions, whereas hydroxy or amino groups may confer susceptibility to oxidation or enzymatic degradation .
Biological Activity
4-(3-Aminopropyl)-2-methoxyphenol, also known as a derivative of eugenol, has garnered attention for its diverse biological activities. This article explores its antioxidant, anticancer, antimicrobial properties, and potential mechanisms of action based on various studies.
Chemical Structure and Properties
This compound features a methoxy group and an amino propyl chain, which contribute to its biological activity. The compound can be synthesized through modular approaches, allowing for the exploration of various derivatives that may enhance its efficacy.
Antioxidant Activity
Research indicates that compounds related to this compound exhibit significant antioxidant properties. For instance, derivatives tested using the DPPH radical scavenging method demonstrated antioxidant activities comparable to ascorbic acid, with some compounds showing up to 1.4 times higher activity than this well-known antioxidant .
Table 1: Antioxidant Activity of Related Compounds
| Compound Name | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 75.5 | 1.4 times higher |
| Compound B | 68.0 | Comparable |
| Compound C | 55.9 | Lower |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. In studies involving human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, the compound exhibited cytotoxic effects, with a notable preference for U-87 cells .
Case Study: Cytotoxicity Evaluation
In a comparative study, the compound was assessed alongside standard chemotherapeutics. The results indicated a significant reduction in cell viability at concentrations as low as 50 µM for U-87 cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U-87 | 50 | Induction of apoptosis |
| MDA-MB-231 | 75 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of this compound were tested against both Gram-positive and Gram-negative bacteria. The compound showed promising activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 40 to 50 µM . However, it was inactive against Escherichia coli.
Table 3: Antimicrobial Activity
| Bacterial Strain | MIC (µM) | Comparison to Erythromycin |
|---|---|---|
| Staphylococcus aureus | 45 | ~10-fold higher |
| Escherichia coli | >100 | Inactive |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of hydroxyl groups allows the compound to donate electrons and scavenge free radicals effectively.
- Caspase Activation : Studies have indicated that related compounds can activate caspase-like proteases in cells, suggesting a role in apoptosis .
- Antimicrobial Action : The structural features of the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
